molecular formula C20H32N2O8S2 B14684791 Ammonium, 4,4'-biphenylylenebis(trimethyl-, bis(methylsulfate) CAS No. 24702-66-7

Ammonium, 4,4'-biphenylylenebis(trimethyl-, bis(methylsulfate)

Cat. No.: B14684791
CAS No.: 24702-66-7
M. Wt: 492.6 g/mol
InChI Key: NLYMAMBVUJIGNT-UHFFFAOYSA-L
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Description

Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) is a quaternary ammonium compound. It is known for its unique structure, which consists of a biphenyl core with trimethylammonium groups attached to each phenyl ring, and bis(methylsulfate) as counterions. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) typically involves the quaternization of 4,4’-biphenyldiamine with trimethylamine, followed by the addition of methyl sulfate to form the bis(methylsulfate) salt. The reaction conditions often include:

    Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process.

Chemical Reactions Analysis

Types of Reactions

Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.

    Oxidation and Reduction: It can undergo redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated biphenyl derivatives.

Scientific Research Applications

Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: The compound is employed in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Research into its potential use as an antimicrobial agent is ongoing.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) exerts its effects involves interactions with cell membranes and proteins. The quaternary ammonium groups can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.

    Cetyltrimethylammonium Bromide: Used as a surfactant and in DNA extraction protocols.

Uniqueness

Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate) is unique due to its biphenyl core, which provides rigidity and enhances its interaction with biological membranes compared to other quaternary ammonium compounds.

This detailed article provides a comprehensive overview of Ammonium, 4,4’-biphenylylenebis(trimethyl-, bis(methylsulfate), covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

24702-66-7

Molecular Formula

C20H32N2O8S2

Molecular Weight

492.6 g/mol

IUPAC Name

methyl sulfate;trimethyl-[4-[4-(trimethylazaniumyl)phenyl]phenyl]azanium

InChI

InChI=1S/C18H26N2.2CH4O4S/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6;2*1-5-6(2,3)4/h7-14H,1-6H3;2*1H3,(H,2,3,4)/q+2;;/p-2

InChI Key

NLYMAMBVUJIGNT-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

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